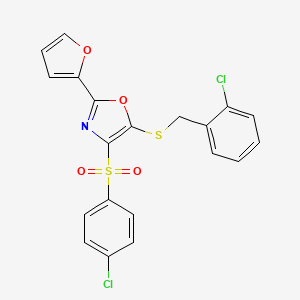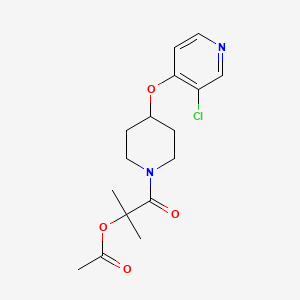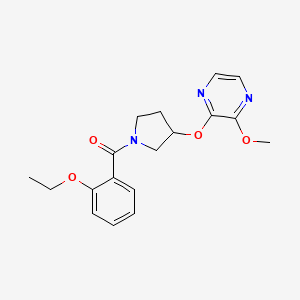
N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a piperidine-based compound that has been synthesized using various methods. In
Scientific Research Applications
PET Imaging of Neuroinflammation and Neurodegenerative Diseases
Compounds structurally similar to "N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide" have been evaluated for their potential in positron emission tomography (PET) imaging, particularly targeting the colony-stimulating factor 1 receptor (CSF1R), which is significant in neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease (AD). For instance, [18F]1, a radioligand developed for PET imaging of CSF1R, showed promise in detecting neuroinflammation through increased uptake in models of brain inflammation, suggesting its utility in studying diseases like AD (Lee et al., 2022). Similarly, another study developed [11C]CPPC, a PET radiotracer specific for CSF1R, to noninvasively image reactive microglia and disease-associated microglia, offering a tool for exploring neuroinflammation's role in various neuropsychiatric disorders (Horti et al., 2019).
Exploration of Serotonin Receptors in Alzheimer's Disease
Research has also focused on exploring serotonin 1A (5-HT1A) receptors in the living brains of patients with Alzheimer's disease using selective molecular imaging probes. This approach aids in quantifying receptor densities and understanding the role of 5-HT1A receptors in AD pathology, potentially contributing to the development of therapeutic strategies (Kepe et al., 2006).
Anti-Angiogenic and DNA Cleavage Activities
Beyond neurology, novel derivatives with structural similarities have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications. For example, certain piperidine analogues have been identified to effectively block blood vessel formation and exhibit distinct DNA binding/cleavage capabilities, highlighting their relevance in cancer research and treatment strategies (Kambappa et al., 2017).
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAANSLGNYYAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)



![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
![2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650027.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)


![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)